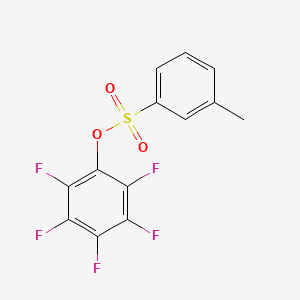

2,3,4,5,6-ペンタフルオロフェニル 3-メチルベンゼンスルホネート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3,4,5,6-Pentafluorophenyl 3-methylbenzenesulfonate is an organic compound with the molecular formula C13H7F5O3S and a molecular weight of 338.25 g/mol . It is a solid at room temperature with a melting point of 49-51°C . This compound is primarily used in organic synthesis as a reagent.

科学的研究の応用

2,3,4,5,6-Pentafluorophenyl 3-methylbenzenesulfonate is used in various scientific research applications:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Proteomics Research: The compound is utilized in proteomics for the modification of peptides and proteins.

Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

準備方法

2,3,4,5,6-Pentafluorophenyl 3-methylbenzenesulfonate can be synthesized by reacting 2,3,4,5,6-pentafluorophenol with 3-methylbenzenesulfonyl chloride . The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction is carried out under an inert atmosphere to prevent any side reactions with moisture or oxygen .

化学反応の分析

2,3,4,5,6-Pentafluorophenyl 3-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the pentafluorophenyl group.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in such reactions under appropriate conditions.

作用機序

The mechanism of action of 2,3,4,5,6-pentafluorophenyl 3-methylbenzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions . The pentafluorophenyl group stabilizes the transition state, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules .

類似化合物との比較

2,3,4,5,6-Pentafluorophenyl 3-methylbenzenesulfonate can be compared with other similar compounds such as:

2,3,4,5,6-Pentafluorophenyl methanesulfonate: This compound has a similar structure but with a methanesulfonate group instead of a benzenesulfonate group.

2,3,4,5,6-Pentafluorobenzaldehyde: This compound contains an aldehyde group instead of a sulfonate group.

2-(2,3,4,5,6-Pentafluorophenyl)-1H-benzo[d]imidazole: This compound features a benzimidazole ring attached to the pentafluorophenyl group.

The uniqueness of 2,3,4,5,6-pentafluorophenyl 3-methylbenzenesulfonate lies in its specific reactivity and applications in organic synthesis and material science .

生物活性

2,3,4,5,6-Pentafluorophenyl 3-methylbenzenesulfonate (CAS 885950-34-5) is a fluorinated aromatic compound that has garnered interest in various fields of chemical research, particularly in proteomics and medicinal chemistry. Its unique structure, characterized by multiple fluorine substitutions on the phenyl ring, enhances its reactivity and biological activity. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

- Molecular Formula : C₁₃H₇F₅O₃S

- Molecular Weight : 338.25 g/mol

- CAS Number : 885950-34-5

Biological Activity Overview

The biological activity of 2,3,4,5,6-Pentafluorophenyl 3-methylbenzenesulfonate is primarily related to its role as a biochemical probe in proteomics and its potential therapeutic applications. The compound's fluorinated structure contributes to its stability and interaction with biological molecules.

- Proteomic Applications : The compound is utilized in the labeling of proteins for mass spectrometry analysis. It facilitates the identification and quantification of proteins in complex mixtures.

- Inhibition Studies : Research indicates that it may inhibit specific protein-protein interactions (PPIs), which are crucial for various cellular processes.

Case Study 1: Proteomic Labeling

A study demonstrated the efficacy of 2,3,4,5,6-Pentafluorophenyl 3-methylbenzenesulfonate in labeling proteins for mass spectrometry. The use of this compound allowed researchers to achieve high sensitivity and specificity in detecting low-abundance proteins in biological samples.

Case Study 2: Inhibition of Protein-Protein Interactions

Another investigation focused on the compound's ability to disrupt BCL6 function by inhibiting its interaction with co-repressors. This disruption has potential implications for cancer therapy, particularly in targeting lymphomas where BCL6 plays a pivotal role.

Table 1: Summary of Biological Activities

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₇F₅O₃S |

| Molecular Weight | 338.25 g/mol |

| CAS Number | 885950-34-5 |

Research Findings

Research has shown that the incorporation of fluorine atoms significantly alters the electronic properties of aromatic compounds, enhancing their reactivity and interactions with biological targets. Studies indicate that compounds like 2,3,4,5,6-Pentafluorophenyl 3-methylbenzenesulfonate can serve as valuable tools in drug discovery and development due to their ability to modulate protein functions.

特性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F5O3S/c1-6-3-2-4-7(5-6)22(19,20)21-13-11(17)9(15)8(14)10(16)12(13)18/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCYHSIKASUOQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382439 |

Source

|

| Record name | 2,3,4,5,6-Pentafluorophenyl 3-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885950-34-5 |

Source

|

| Record name | 2,3,4,5,6-Pentafluorophenyl 3-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。